3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one
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Overview
Description
3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one is a complex organic compound with a molecular formula of C22H22FN3O2S. This compound is known for its significant pharmacological properties, particularly as a serotonin receptor antagonist . It has been studied extensively for its potential therapeutic applications in various medical conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one typically involves multiple steps. One common method includes the reaction of 4-(4-fluorobenzoyl)piperidine with ethyl 2-aminobenzoate under specific conditions to form the intermediate product. This intermediate is then subjected to cyclization and thiolation reactions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological receptors.
Medicine: Investigated for its potential therapeutic effects in treating conditions like hypertension and psychiatric disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects primarily by acting as a serotonin receptor antagonist. It binds to the serotonin 5-HT2A receptor, inhibiting its activity. This action can modulate neurotransmitter release and has been linked to various therapeutic effects, including antihypertensive and antipsychotic properties .
Comparison with Similar Compounds
Similar Compounds
Ketanserin: Another serotonin receptor antagonist with a similar structure.
Risperidone: Shares some structural similarities and pharmacological properties.
Clozapine: An antipsychotic with a related mechanism of action.
Uniqueness
3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to selectively bind to serotonin receptors sets it apart from other compounds .
Properties
Molecular Formula |
C22H28FN3O2S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H28FN3O2S/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29/h5-8,16,18-19H,1-4,9-14H2,(H,24,29) |
InChI Key |
VGZXJRNIJVTWES-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C(=S)N2)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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